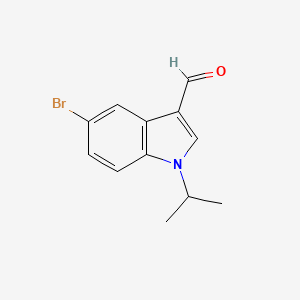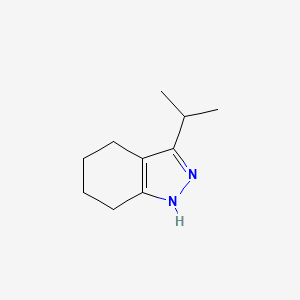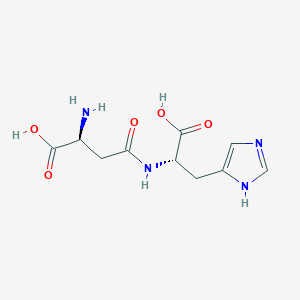
3,5,7-trihydroxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trihydroxychromen-2-one, also known as 3,5,7-Trihydroxy-2H-1-benzopyran-2-one, is a chemical compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol . This compound is a derivative of benzopyran and is characterized by the presence of three hydroxyl groups at positions 3, 5, and 7 on the benzopyran ring. It is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trihydroxychromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-trihydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3,5,7-trihydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5,7-trihydroxychromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Similar structure but with a hydroxyl group at position 8 instead of 7.
2H-1-Benzopyran-2-one, 5,6,7-trihydroxy-: Hydroxyl groups at positions 5, 6, and 7.
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2H-1-benzopyran-4-one: Additional hydroxyl groups on the phenyl ring.
Uniqueness
3,5,7-trihydroxychromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6O5 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
3,5,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H |
Clé InChI |
UVXDWGJSULDKQU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
SMILES canonique |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate](/img/structure/B1637721.png)




![1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-2-(2-phenylethenyl)benzimidazole](/img/structure/B1637740.png)


![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)

![N-[(Z)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1637762.png)

